5-methyl-7-(3-nitrophenyl)-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound is a derivative of tetrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. In this case, the ring contains carbon, nitrogen, and hydrogen atoms .
Molecular Structure Analysis
The molecule contains several functional groups, including a methyl group, a nitrophenyl group, a tolyl group, and a carboxamide group. These groups can significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the nitro group is electron-withdrawing, which can make the compound more reactive towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis and Antimicrobial Activity
Antimicrobial Properties : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For example, compounds synthesized by Gein et al. (2010) demonstrated notable antimicrobial activity (Gein, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010).
Solvent-Free Synthesis : Yao et al. (2008) conducted a solvent-free synthesis of similar compounds, highlighting eco-friendly and efficient production methods (Yao, Lei, Wang, Yu, & Tu, 2008).
Synthesis and Characterization
Synthesis Methodologies : The compound has been synthesized using various methods. For instance, Suwito et al. (2018) employed the Biginelli reaction for synthesizing a related dihydrotetrazolopyrimidine derivative (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).
Catalytic Synthesis : Methods involving catalysts like sulfamic acid and iodine have been explored for the efficient synthesis of tetrazolo[1,5-a]pyrimidine derivatives (Zeng & Cai, 2010).
Biological Activity
Antitumor Properties : Some derivatives have been found to exhibit antitumor activities. Gomha et al. (2017) synthesized a compound showing high potency against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).
DNA Interaction and Cytotoxic Activities : The interaction with DNA and in vitro cytotoxic activities of copper(II) complexes containing tetrazolo[1,5-a]pyrimidines have been studied, indicating potential for drug development (Haleel, Mahendiran, Veena, Sakthivel, & Rahiman, 2016).
Chemical Properties and Applications
Chemical Synthesis Routes : Various chemical synthesis routes have been explored, showcasing the compound's versatility in organic synthesis (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).
Use in Fluorescent Probes : The compound's derivatives have been investigated for their potential use in fluorescent probes, which can be significant in biological and environmental sensing applications (Castillo, Tigreros, & Portilla, 2018).
Future Directions
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-11-6-8-14(9-7-11)21-18(27)16-12(2)20-19-22-23-24-25(19)17(16)13-4-3-5-15(10-13)26(28)29/h3-10,17H,1-2H3,(H,21,27)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVNGCWXNKNBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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